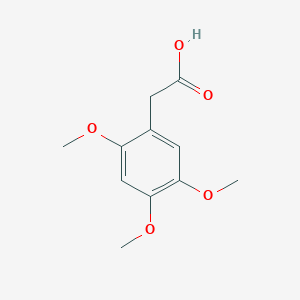

2-(2,4,5-Trimethoxyphenyl)acetic acid

Description

Properties

Molecular Formula |

C11H14O5 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

2-(2,4,5-trimethoxyphenyl)acetic acid |

InChI |

InChI=1S/C11H14O5/c1-14-8-6-10(16-3)9(15-2)4-7(8)5-11(12)13/h4,6H,5H2,1-3H3,(H,12,13) |

InChI Key |

GTIOLZZDMYEQGY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1CC(=O)O)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 2,4,5 Trimethoxyphenyl Acetic Acid and Its Derivatives

Strategies from Aromatic Precursors

Routes Involving 2,4,5-Trimethoxybenzaldehyde (B179766)

A primary and versatile starting material for the synthesis of 2-(2,4,5-trimethoxyphenyl)acetic acid is 2,4,5-trimethoxybenzaldehyde. This aromatic aldehyde can be elaborated to the desired acetic acid derivative through several multi-step sequences. A notable approach is the Darzens glycidic ester condensation.

The Darzens condensation involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. In this context, 2,4,5-trimethoxybenzaldehyde can be reacted with an ester of chloroacetic acid, such as ethyl chloroacetate, in the presence of a strong base like sodium ethoxide or sodium amide. This reaction proceeds through the formation of an enolate from the α-halo ester, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. An intramolecular SN2 reaction follows, leading to the formation of an epoxide ring.

The resulting glycidic ester, ethyl 3-(2,4,5-trimethoxyphenyl)glycidate, can then be hydrolyzed, typically under basic conditions, to afford the sodium salt of the glycidic acid. Subsequent acidification and heating of the glycidic acid leads to decarboxylation, yielding 2-(2,4,5-trimethoxyphenyl)acetaldehyde. The final step involves the oxidation of this aldehyde to the target carboxylic acid, 2-(2,4,5-trimethoxyphenyl)acetic acid, using a suitable oxidizing agent. Aromatic aldehydes containing alkoxy groups are known to give fair to good yields in the Darzens condensation. sciencemadness.org

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Darzens Condensation | 2,4,5-Trimethoxybenzaldehyde, Ethyl chloroacetate, Sodium ethoxide | Ethyl 3-(2,4,5-trimethoxyphenyl)glycidate |

| 2 | Hydrolysis | Basic conditions (e.g., NaOH), followed by acidification | 3-(2,4,5-Trimethoxyphenyl)glycidic acid |

| 3 | Decarboxylation | Heating | 2-(2,4,5-Trimethoxyphenyl)acetaldehyde |

| 4 | Oxidation | Oxidizing agent (e.g., KMnO4, CrO3) | 2-(2,4,5-Trimethoxyphenyl)acetic acid |

Cyanidation Approaches and Hydrolysis Pathways

Another effective strategy for the synthesis of 2-(2,4,5-trimethoxyphenyl)acetic acid from aromatic precursors involves a cyanidation route. This pathway typically begins with the conversion of a suitable precursor, such as 2,4,5-trimethoxybenzyl alcohol, into the corresponding benzyl (B1604629) halide. 2,4,5-Trimethoxybenzyl alcohol can be prepared by the reduction of 2,4,5-trimethoxybenzaldehyde.

The benzyl alcohol is then treated with a halogenating agent, for instance, concentrated hydrochloric acid, to produce 2,4,5-trimethoxybenzyl chloride. This benzyl chloride is a versatile intermediate that can undergo nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide, to yield 2-(2,4,5-trimethoxyphenyl)acetonitrile. This reaction, known as the Kolbe nitrile synthesis, is often carried out in a polar aprotic solvent like acetone (B3395972) or acetonitrile, and the presence of a catalyst such as sodium iodide can enhance the reaction rate. mdpi.com

The final step in this sequence is the hydrolysis of the resulting nitrile. This can be achieved under either acidic or basic conditions. For instance, heating the nitrile with a strong acid like aqueous sulfuric or hydrochloric acid, or with a strong base such as aqueous sodium hydroxide, will convert the cyano group into a carboxylic acid group, affording the desired 2-(2,4,5-trimethoxyphenyl)acetic acid. brainly.inresearchgate.net

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2,4,5-Trimethoxybenzaldehyde | Reducing agent (e.g., NaBH4) | 2,4,5-Trimethoxybenzyl alcohol |

| 2 | 2,4,5-Trimethoxybenzyl alcohol | Concentrated HCl | 2,4,5-Trimethoxybenzyl chloride |

| 3 | 2,4,5-Trimethoxybenzyl chloride | NaCN or KCN, Acetone or Acetonitrile | 2-(2,4,5-Trimethoxyphenyl)acetonitrile |

| 4 | 2-(2,4,5-Trimethoxyphenyl)acetonitrile | Acid or base hydrolysis (e.g., H2SO4/H2O or NaOH/H2O), heat | 2-(2,4,5-Trimethoxyphenyl)acetic acid |

Oxidation of Substituted Phenylethanols

The oxidation of a primary alcohol provides a direct route to a carboxylic acid, and this methodology can be applied to the synthesis of 2-(2,4,5-trimethoxyphenyl)acetic acid. The precursor required for this transformation is 2-(2,4,5-trimethoxyphenyl)ethanol. This substituted phenylethanol can be prepared from 2,4,5-trimethoxybenzaldehyde through a Grignard reaction with a methylmagnesium halide, followed by dehydration and subsequent hydroboration-oxidation of the resulting styrene (B11656) derivative. Alternatively, it can be synthesized by the reduction of ethyl 2-(2,4,5-trimethoxyphenyl)acetate, which can be obtained via other synthetic routes.

Once 2-(2,4,5-trimethoxyphenyl)ethanol is obtained, it can be oxidized to the corresponding carboxylic acid. Strong oxidizing agents are typically employed for this conversion. Common reagents for the oxidation of primary alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO₄) in a basic or acidic solution, or chromic acid (H₂CrO₄), which can be generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid (Jones oxidation). The reaction conditions must be carefully controlled to ensure complete oxidation to the carboxylic acid and to avoid side reactions.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a powerful tool for the formation of carbon-carbon bonds to an aromatic ring and can be strategically employed in the synthesis of 2-(2,4,5-trimethoxyphenyl)acetic acid. The starting aromatic precursor for this approach is 1,2,4-trimethoxybenzene (B152335). This substrate is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating methoxy (B1213986) groups.

In this synthetic route, 1,2,4-trimethoxybenzene is acylated with chloroacetyl chloride (ClCOCH₂Cl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). niscpr.res.in The reaction introduces the -COCH₂Cl group onto the aromatic ring, predominantly at the position para to the 1-methoxy group and ortho to the 2- and 4-methoxy groups, to yield 2-chloro-1-(2,4,5-trimethoxyphenyl)ethan-1-one.

The resulting α-chloro ketone can then be converted to the target acetic acid. One possible method is the Willgerodt-Kindler reaction, where the ketone is treated with sulfur and a secondary amine, such as morpholine, to form a thioamide. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the thioamide yields the desired carboxylic acid. Alternatively, the α-chloro ketone can be subjected to a Favorskii rearrangement or other nucleophilic substitution and rearrangement reactions to arrive at the phenylacetic acid structure. A more direct, albeit less common, approach would be the hydrolysis of the chloro group to a hydroxyl group, followed by oxidation of the resulting α-hydroxy ketone.

Conversion from Related Carboxylic Acids

Preparation from 2,4,5-Trimethoxyphenylglyoxylic Acid

An alternative synthetic strategy involves the conversion of a related carboxylic acid, specifically 2,4,5-trimethoxyphenylglyoxylic acid, also known as 2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid. This α-keto acid serves as a direct precursor to the target molecule through a reduction of the ketone functionality.

2,4,5-Trimethoxyphenylglyoxylic acid can be synthesized by the oxidation of 2,4,5-trimethoxyacetophenone with selenium dioxide. Alternatively, a Friedel-Crafts acylation of 1,2,4-trimethoxybenzene with ethyl chlorooxoacetate in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) yields the ethyl ester of the glyoxylic acid, which can be readily hydrolyzed to the desired α-keto acid.

The conversion of 2,4,5-trimethoxyphenylglyoxylic acid to 2-(2,4,5-trimethoxyphenyl)acetic acid is achieved by the reduction of the α-keto group to a methylene (B1212753) group. The Wolff-Kishner reduction is a classic and effective method for this transformation. wikipedia.org The reaction involves the formation of a hydrazone by treating the α-keto acid with hydrazine (B178648) hydrate. Subsequent heating of the hydrazone in the presence of a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol, leads to the reduction of the carbonyl group and the evolution of nitrogen gas, yielding the desired phenylacetic acid. lscollege.ac.inbeilstein-journals.org The Huang-Minlon modification of the Wolff-Kishner reduction, which involves carrying out the reaction in a single pot by distilling off water and excess hydrazine before heating to a higher temperature, often provides improved yields and shorter reaction times. lscollege.ac.in

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2,4,5-Trimethoxyacetophenone | SeO₂, Pyridine (B92270), Heat | 2,4,5-Trimethoxyphenylglyoxylic acid |

| 2 | 2,4,5-Trimethoxyphenylglyoxylic acid | Hydrazine hydrate, KOH, Diethylene glycol, Heat | 2-(2,4,5-Trimethoxyphenyl)acetic acid |

Reduction of α-Keto Acid Intermediates

A key strategy in the synthesis of phenylacetic acids involves the reduction of an oxygenated functional group at the α-position of the acid side chain. While direct synthesis via an α-keto acid intermediate, (2,4,5-trimethoxyphenyl)glyoxylic acid, is plausible, related syntheses often proceed through the corresponding α-hydroxy acid (mandelic acid derivative). The reduction of these α-oxygenated intermediates is a critical step in forming the final acetic acid product.

The general pathway involves the formation of an α-keto acid from a suitable precursor, which can then be reduced. The chemical conversion of α-keto acids is a subject of study, particularly their conversion to aldehydes, which can be further oxidized. nih.gov One common synthetic route to the closely related 3,4,5-trimethoxyphenylacetic acid starts with 3,4,5-trimethoxybenzaldehyde, which is converted to 3,4,5-trimethoxymandelic acid, an α-hydroxy acid. google.comgoogle.com This intermediate is then subjected to a reduction step.

In a patented method, the reduction of the α-hydroxy group is achieved by first converting it to a trimethylsiloxy group. This is accomplished by reacting the mandelic acid derivative with trimethylchlorosilane in the presence of sodium iodide. google.comgoogle.com The resulting 2-(trimethylsiloxy)-2-(3,4,5-trimethoxyphenyl)acetic acid solution is then reduced using zinc powder mixed with an organic acid, such as p-methyl benzenesulfonic acid, formic acid, or acetic acid, in a polar aprotic solvent like acetonitrile. google.comgoogle.com This process effectively removes the α-oxygen functionality to yield the desired trimethoxyphenylacetic acid.

The table below summarizes the reagents used in a typical reduction of an α-oxygenated intermediate in a related synthesis.

| Step | Intermediate | Reagents | Product |

| Activation | 3,4,5-Trimethoxymandelic acid | Sodium iodide, Trimethylchlorosilane | 2-(Trimethylsiloxy)-2-(3,4,5-trimethoxyphenyl)acetic acid |

| Reduction | 2-(Trimethylsiloxy)-2-(3,4,5-trimethoxyphenyl)acetic acid | Zinc powder, Organic Acid (e.g., Acetic Acid) | 3,4,5-Trimethoxyphenylacetic acid |

This two-step sequence highlights a practical method for deoxygenation at the α-position, a core transformation in converting α-keto or α-hydroxy acid intermediates to the final phenylacetic acid structure.

Green Chemistry and Sustainable Synthesis Approaches

Green chemistry principles are increasingly being applied to pharmaceutical synthesis to reduce environmental impact, minimize waste, and improve safety and efficiency. mdpi.comijpsjournal.com These approaches are highly relevant to the synthesis of 2-(2,4,5-Trimethoxyphenyl)acetic acid and its derivatives. Key green strategies include the use of sustainable solvents, alternative energy sources like microwave irradiation, and solvent-free reaction conditions. mdpi.comrasayanjournal.co.in

Key Green Chemistry Principles and Their Application:

Safer Solvents: Traditional organic synthesis often employs polar aprotic solvents like DMF, DMSO, or chlorinated solvents. mdpi.com Green chemistry encourages the replacement of these with more environmentally benign options such as water, ethanol, or ionic liquids, which are noted for their low toxicity and biodegradability. rasayanjournal.co.in

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in cleaner reactions with higher yields and purity. mdpi.comijpsjournal.com This technique could be applied to condensation or reduction steps in the synthesis of the target compound.

Solvent-Free Reactions: Performing reactions without a solvent (neat conditions) or using mechanochemical methods like ball milling minimizes waste and simplifies purification. mdpi.comrasayanjournal.co.in This approach is highly atom-economical and reduces the environmental burden associated with solvent production and disposal. ijpsjournal.com

Biocatalysis: The use of enzymes (biocatalysts) offers high selectivity under mild, aqueous conditions, avoiding the need for harsh reagents and high temperatures. ijpsjournal.com An enzymatic reduction of an α-keto acid intermediate could provide an enantioselective route to chiral derivatives.

The following table outlines potential green chemistry modifications for the synthesis of trimethoxyphenylacetic acids.

| Conventional Method | Green Chemistry Alternative | Potential Benefits |

| Heating with conventional oil bath | Microwave-assisted heating | Reduced reaction time, energy efficiency, higher yields. mdpi.comijpsjournal.com |

| Use of hazardous solvents (e.g., DMF, Chloroform) | Use of water, ethanol, or ionic liquids | Reduced toxicity, improved safety, less environmental pollution. rasayanjournal.co.in |

| Multi-step reactions with purification at each stage | One-pot or multicomponent reactions (MCRs) | Increased efficiency, reduced waste, better atom economy. mdpi.commdpi.com |

| Use of stoichiometric inorganic reagents | Catalytic amounts of recyclable catalysts | Minimized waste, reduced cost, improved sustainability. mdpi.com |

By integrating these sustainable practices, the synthesis of 2-(2,4,5-Trimethoxyphenyl)acetic acid can be made more efficient and environmentally responsible.

Catalytic Methods in Synthesis

Catalysis is fundamental to modern organic synthesis, offering pathways to increase reaction rates, improve selectivity, and reduce the use of stoichiometric reagents. Various catalytic methods can be employed in the synthesis of 2-(2,4,5-Trimethoxyphenyl)acetic acid and its precursors.

Acid and Base Catalysis: Acid catalysis is common in condensation reactions. For instance, the synthesis of a precursor to Rohitukine involved the acid-catalyzed condensation of 1,3,5-trimethoxybenzene (B48636) with N-methyl piperidone in acetic acid. acs.org Similarly, base catalysis is used in multicomponent reactions; the synthesis of a furoquinoline acetic acid derivative utilized triethylamine (B128534) (Et₃N) to facilitate the initial condensation step. mdpi.com

Lewis Acid Catalysis: Lewis acids like zinc chloride (ZnCl₂) are effective catalysts for electrophilic aromatic substitution reactions. A Houben-Hoesch reaction, used to prepare 2,4,5-trimethoxyphenacyl chloride (a potential precursor), employs anhydrous ZnCl₂ and gaseous HCl as catalysts for the reaction between 1,2,4-trimethoxybenzene and chloroacetonitrile. researchgate.net

Metal-Catalyzed Reactions: Transition metals can catalyze a wide range of transformations. The chemical conversion of α-keto acids into flavor compounds has been shown to be catalyzed by manganese. nih.gov This suggests the potential for metal-catalyzed decarboxylation or other transformations of intermediates in the synthesis of the target compound. Modern green catalytic methods often focus on recyclable metal catalysts to prevent hazardous waste and improve atom economy. mdpi.com

The table below provides examples of catalytic methods relevant to the synthesis of substituted phenylacetic acids and their precursors.

| Catalyst Type | Example Catalyst | Reaction Type | Role of Catalyst |

| Brønsted Acid | HCl, Acetic Acid | Condensation | Activates carbonyl group for nucleophilic attack. acs.org |

| Lewis Acid | Zinc Chloride (ZnCl₂) | Houben-Hoesch Reaction | Enhances electrophilicity of the nitrile for aromatic substitution. researchgate.net |

| Base | Triethylamine (Et₃N) | Multicomponent Condensation | Deprotonates acidic protons to generate nucleophiles. mdpi.com |

| Transition Metal | Manganese (Mn²⁺) | α-Keto Acid Conversion | Facilitates keto-enol tautomerism and reaction with oxygen. nih.gov |

The strategic application of these catalytic systems is crucial for developing efficient, selective, and sustainable synthetic routes to 2-(2,4,5-Trimethoxyphenyl)acetic acid.

Derivatization Strategies for 2 2,4,5 Trimethoxyphenyl Acetic Acid

Chemical Modifications for Enhanced Reactivity and Selectivity

The carboxylic acid functional group in 2-(2,4,5-Trimethoxyphenyl)acetic acid is the primary site for chemical modifications aimed at creating more complex molecules. These modifications typically involve converting the carboxyl group into a more reactive intermediate or directly into a desired functional group.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental derivatization strategy. This reaction is typically achieved by heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk This process, known as Fischer esterification, is a reversible reaction. To drive the reaction towards the formation of the ester, the water produced is often removed, or an excess of the alcohol reactant is used. chemguide.co.uk This derivatization can serve to protect the carboxylic acid group during subsequent reaction steps or to modify the compound's biological activity.

Amidation: The formation of an amide bond is another critical derivatization of the carboxylic acid group and is a cornerstone of medicinal chemistry. Direct reaction of 2-(2,4,5-Trimethoxyphenyl)acetic acid with an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid is typically "activated" first. Common methods include conversion to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), or the use of coupling reagents that facilitate the reaction with an amine under milder conditions. rsc.org Modern coupling reagents are widely used to promote amide bond formation with high yields and minimal side reactions. beilstein-journals.orgnih.gov

| Reaction Type | Typical Reagents | Purpose |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Protection of the carboxyl group, Synthesis of new chemical entities. |

| Amidation (via Acyl Chloride) | Thionyl Chloride (SOCl₂), followed by an Amine | Creates a highly reactive intermediate for efficient amide formation. |

| Amidation (Direct Coupling) | Amine, Coupling Reagent (e.g., EDC·HCl, COMU, TCT) | Facilitates amide bond formation under mild conditions, preserving other sensitive functional groups. beilstein-journals.org |

Table 1: Common Reagents for Esterification and Amidation of Carboxylic Acids.

The carboxylic acid functionality of 2-(2,4,5-Trimethoxyphenyl)acetic acid serves as a versatile handle for the synthesis of derivatives containing heterocyclic rings, which are prevalent scaffolds in pharmacologically active compounds. The acid can be converted into an amide or ester, which then participates in cyclization reactions to form various heterocyclic systems. For instance, derivatives of phenylacetic acids are used as precursors for synthesizing compounds containing 1,2,4-triazole (B32235) rings. zsmu.edu.ua Similarly, the reaction of activated carboxylic acids with appropriately substituted aminobenzothiazoles can yield benzothiazole amide derivatives. rsc.org The synthesis of thiazolidinedione derivatives often involves the amidation of a thiazolidine-containing amine with a carboxylic acid. researchgate.net These strategies allow for the incorporation of the 2,4,5-trimethoxyphenyl moiety into a diverse range of complex molecular architectures.

| Target Heterocycle | General Synthetic Approach |

| 1,3,4-Thiadiazole | Conversion of the carboxylic acid to a thiosemicarbazide followed by acid-catalyzed cyclization. |

| 1,2,4-Triazole | Reaction of the carboxylic acid-derived ester or hydrazide with appropriate reagents to form the triazole ring. zsmu.edu.ua |

| Benzothiazole | Amidation reaction between an activated form of the carboxylic acid and a 2-aminobenzothiazole derivative. rsc.org |

| Thiazolidinedione | Formation of an amide bond with a suitable amine-substituted thiazolidinedione precursor. researchgate.net |

Table 2: Examples of Heterocyclic Moieties Synthesized from Carboxylic Acid Precursors.

Carboxylic acid anhydrides are highly reactive derivatives of carboxylic acids and serve as potent acylating agents. wikipedia.org For 2-(2,4,5-Trimethoxyphenyl)acetic acid, the corresponding symmetric anhydride could be formed by dehydration, typically using a strong dehydrating agent like phosphorus pentoxide. ijraset.com Alternatively, the acid can be converted to its acyl chloride, which can then react with a carboxylate salt (the sodium or potassium salt of 2-(2,4,5-Trimethoxyphenyl)acetic acid) to form the anhydride. ijraset.com These anhydrides are more reactive than the parent carboxylic acid in esterification and amidation reactions, often proceeding under milder conditions and without the need for a catalyst. This increased reactivity makes them valuable intermediates in multi-step syntheses.

| Intermediate | Method of Formation | Primary Use |

| Acid Anhydride | Dehydration of the carboxylic acid (e.g., with P₂O₅) | Highly reactive acylating agent for ester and amide synthesis. wikipedia.orgijraset.com |

| Acyl Chloride | Reaction with thionyl chloride (SOCl₂) or oxalyl chloride | Precursor for forming esters, amides, and anhydrides. |

Table 3: Reactive Intermediates Derived from 2-(2,4,5-Trimethoxyphenyl)acetic Acid.

Derivatization for Analytical Enhancement

In analytical chemistry, derivatization is performed to modify an analyte's chemical structure to make it more suitable for separation and detection by a particular analytical technique.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful tool for detecting and quantifying compounds. The sensitivity of electrospray ionization mass spectrometry (ESI-MS) is highly dependent on the ionization efficiency of the analyte. Carboxylic acids like 2-(2,4,5-Trimethoxyphenyl)acetic acid can be challenging to analyze in positive-ion mode.

Charge-switch derivatization addresses this by attaching a permanently charged moiety to the analyte. A notable strategy involves reacting the carboxylic acid with a tris(trimethoxyphenyl)phosphonium (TMPP) reagent. nih.gov This process "tags" the molecule with a fixed positive charge, significantly enhancing its ionization efficiency and, therefore, its detection sensitivity in positive-ion ESI-MS by 10- to 30-fold. nih.govnih.gov Furthermore, using stable isotopically labeled TMPP tags allows for the incorporation of a specific isotopic pattern, which can be used in quantitative studies or to identify unknown metabolites. nih.gov

| Derivatization Agent | Technique | Advantage |

| Tris(trimethoxyphenyl)phosphonium (TMPP) Reagents | Mass Spectrometry (ESI-MS) | Introduces a permanent positive charge, dramatically increasing ionization efficiency and detection sensitivity. nih.gov |

Table 4: Derivatization for Enhanced Mass Spectrometric Analysis.

Chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard for separating and analyzing components of a mixture. The physical properties of 2-(2,4,5-Trimethoxyphenyl)acetic acid—specifically its polarity and low volatility due to the carboxylic acid group—make it unsuitable for direct analysis by GC. To overcome this, the carboxylic acid is typically converted into a more volatile, less polar derivative, most commonly an ester (e.g., a methyl or ethyl ester). This allows the compound to be vaporized without decomposition and to travel through the GC column.

For HPLC analysis, derivatization is often employed to enhance detection. While the phenyl group provides some UV absorbance, attaching a chromophore or a fluorophore can significantly lower the limit of detection. Post-column derivatization, where a reagent is added to the column effluent to react with the analyte, is one strategy used to create a detectable product. mdpi.com For example, reagents that react with carboxylic acids to form highly fluorescent products can be used, enabling the detection of trace quantities of the acid.

| Chromatography Type | Derivatization Goal | Example Reaction |

| Gas Chromatography (GC) | Increase volatility and thermal stability. | Esterification to form a methyl or ethyl ester. |

| High-Performance Liquid Chromatography (HPLC) | Enhance detector response (UV or fluorescence). | Reaction with a fluorescent tagging agent to form a highly fluorescent ester or amide. |

Table 5: Derivatization Strategies for Chromatographic Analysis.

Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. For a compound like 2-(2,4,5-Trimethoxyphenyl)acetic acid, a ¹H-NMR spectrum would be expected to show distinct signals corresponding to the different sets of non-equivalent protons.

Key expected signals would include:

Aromatic Protons: Signals in the aromatic region of the spectrum (typically 6.5-8.0 ppm) corresponding to the two protons on the benzene (B151609) ring. Their specific chemical shifts and coupling patterns would confirm their relative positions.

Methylene (B1212753) Protons: A singlet in the aliphatic region (typically 3.5-4.0 ppm) corresponding to the two protons of the methylene (-CH₂-) group adjacent to the carboxylic acid and the aromatic ring.

Methoxy (B1213986) Protons: Three distinct singlets, each integrating to three protons, corresponding to the three methoxy (-OCH₃) groups. The chemical shifts of these signals would be influenced by their position on the aromatic ring.

Carboxylic Acid Proton: A broad singlet at the downfield end of the spectrum (typically >10 ppm) for the acidic proton of the -COOH group. This signal is often broad and may exchange with trace water in the solvent.

For illustrative purposes, the reported ¹H-NMR data for the related isomer, 3,4,5-Trimethoxyphenylacetic acid , shows characteristic signals that help in its identification. chemicalbook.com

Table 1: Representative ¹H-NMR Data for a Trimethoxyphenylacetic Acid Isomer Data shown for 3,4,5-Trimethoxyphenylacetic acid for illustrative purposes.

| Signal Type | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Methylene | 3.49 | Singlet | 2H | -CH₂- |

| Methoxy | 3.82 | Singlet | 3H | para-OCH₃ |

| Methoxy | 3.84 | Singlet | 6H | meta-OCH₃ |

| Aromatic | 6.51 | Singlet | 2H | Ar-H |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For 2-(2,4,5-Trimethoxyphenyl)acetic acid, a ¹³C-NMR spectrum would be used to confirm the presence of all 11 carbon atoms.

Expected signals include:

Carbonyl Carbon: A signal in the downfield region (typically 170-180 ppm) for the carboxylic acid carbon (-COOH).

Aromatic Carbons: Six distinct signals in the aromatic region (typically 110-160 ppm). Three of these would be for carbons bonded to methoxy groups (C-O) and would appear further downfield, while the other three would correspond to the remaining ring carbons (two C-H and one C-C).

Methylene Carbon: A signal in the aliphatic region (typically 35-45 ppm) for the -CH₂- carbon.

Methoxy Carbons: Signals around 55-65 ppm corresponding to the three methoxy group carbons (-OCH₃).

The precise chemical shifts provide crucial data for confirming the 2,4,5-substitution pattern on the aromatic ring.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental formula of a compound.

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules like carboxylic acids. In ESI-MS analysis, 2-(2,4,5-Trimethoxyphenyl)acetic acid would typically be analyzed in either positive or negative ion mode.

Negative Ion Mode: This mode is often preferred for carboxylic acids. The compound would be expected to lose a proton to form the deprotonated molecule, [M-H]⁻. For a molecular formula of C₁₁H₁₄O₅ (Molecular Weight: 226.23 g/mol ), this would result in a prominent ion at an m/z of approximately 225. fishersci.ca

Positive Ion Mode: In this mode, the molecule might be detected as an adduct with a cation present in the mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The formation of these adducts can help confirm the molecular weight.

ESI-MS is particularly useful in liquid chromatography-mass spectrometry (LC-MS) systems for analyzing the compound in complex mixtures.

Direct analysis of free carboxylic acids by Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging. chromforum.org The high polarity of the carboxylic acid group can lead to poor peak shape (tailing), low volatility, and potential thermal degradation in the GC inlet. chromforum.org

To overcome these issues, a derivatization step is commonly employed. The carboxylic acid is often converted into a more volatile and thermally stable ester, such as a methyl or silyl (B83357) ester. This process improves chromatographic performance and allows for reliable mass spectral analysis. The resulting mass spectrum would show a molecular ion corresponding to the derivative and characteristic fragmentation patterns that can be used for structural confirmation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of an ion. mdpi.com

For 2-(2,4,5-Trimethoxyphenyl)acetic acid (C₁₁H₁₄O₅), HRMS would be used to confirm its exact mass. The calculated monoisotopic mass of the neutral molecule is 226.08412. An HRMS measurement of the deprotonated ion [M-H]⁻ that matches the calculated exact mass of C₁₁H₁₃O₅⁻ (225.07680) would provide definitive evidence for the compound's elemental composition, distinguishing it from other compounds with the same nominal mass.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental techniques used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a compound like 2-(2,4,5-Trimethoxyphenyl)acetic acid, the spectrum would reveal characteristic vibrations of its carboxylic acid and trimethoxy-substituted phenyl groups.

The analysis of related phenylacetic acid derivatives provides insight into the expected spectral features. The carboxylic acid moiety gives rise to a very broad O-H stretching band, typically observed in the 2500-3300 cm⁻¹ region, and a strong C=O (carbonyl) stretching absorption around 1700 cm⁻¹. researchgate.net The presence of the methoxy groups (-OCH₃) would be confirmed by C-O stretching vibrations. The aromatic ring itself produces characteristic C=C stretching peaks in the 1450-1600 cm⁻¹ range and C-H stretching vibrations just above 3000 cm⁻¹.

Table 1: Expected IR/FTIR Absorption Bands for 2-(2,4,5-Trimethoxyphenyl)acetic acid

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |

| ~2950 | C-H stretch | Methoxy groups |

| ~1700 | C=O stretch (strong) | Carboxylic Acid |

| 1450-1600 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1040 | C-O stretch | Aryl ether |

These values are consistent with spectra obtained for various acetic acid derivatives, where the carbonyl and hydroxyl group vibrations are prominent features. researchgate.netnist.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are essential for separating, identifying, and quantifying components in a mixture. These techniques are widely used to assess the purity of 2-(2,4,5-Trimethoxyphenyl)acetic acid and to monitor its synthesis.

In a typical reverse-phase (RP-HPLC) method for a related isomer, (2,3,4-Trimethoxyphenyl)acetic acid, separation is achieved using a C8 or C18 column. sielc.comseparationmethods.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution, which is frequently acidified with formic acid or acetic acid to ensure the carboxylic acid remains in its protonated form for better retention and peak shape. sielc.comresearchgate.net UHPLC, utilizing columns with smaller particle sizes, offers faster analysis times and improved resolution. sielc.com Detection is commonly performed using a UV detector at a wavelength where the phenyl ring exhibits strong absorbance. americanlaboratory.com

Table 2: Example HPLC/UHPLC Parameters for Analysis of Trimethoxyphenylacetic Acid Isomers

| Parameter | Condition |

| Column | C18 or C8 reverse-phase |

| Mobile Phase | Acetonitrile and water with an acid modifier (e.g., formic acid) sielc.com |

| Detection | UV Spectrophotometry |

| Application | Purity assessment, reaction monitoring americanlaboratory.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. The direct analysis of carboxylic acids like 2-(2,4,5-Trimethoxyphenyl)acetic acid by GC can be challenging due to their high polarity and low volatility, which can lead to poor peak shape and adsorption onto the column. chromforum.org

To overcome these issues, derivatization is often employed. The carboxylic acid group can be converted into a less polar and more volatile ester (e.g., a methyl or silyl ester). This process improves chromatographic performance, allowing for accurate quantification. For instance, a predicted GC-MS spectrum exists for the related compound 2,4,6-Trimethoxyphenyl acetate, demonstrating the viability of analyzing this class of compounds in their esterified form. hmdb.ca The choice of a stable capillary column, such as one with a polyethylene (B3416737) glycol (wax) or a modified polysiloxane stationary phase, is crucial for analyzing polar compounds.

Advanced hyphenated techniques (LC-MS/MS, GC-FID)

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of other methods, providing enhanced analytical information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique couples HPLC or UHPLC with mass spectrometry. It is highly sensitive and selective, making it ideal for identifying and quantifying compounds in complex matrices. For 2-(2,4,5-Trimethoxyphenyl)acetic acid, LC-MS would provide the molecular weight of the compound from the parent ion peak. lgcstandards.com Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to produce a characteristic pattern of daughter ions, which serves as a structural fingerprint for unambiguous identification. eurl-pesticides.eueurofins.com Electrospray ionization (ESI) is a common ionization source for this type of analysis.

Gas Chromatography-Flame Ionization Detection (GC-FID): In this setup, a gas chromatograph is paired with a flame ionization detector. The FID is a robust and widely used detector that is sensitive to organic compounds. Following separation on the GC column (likely after derivatization, as discussed previously), the analyte is burned in a hydrogen-air flame. This process produces ions that generate a current proportional to the amount of carbon in the sample, allowing for precise quantification. chromforum.org

X-ray Crystallography for Structural Elucidation

While the specific crystal structure for 2-(2,4,5-Trimethoxyphenyl)acetic acid is not detailed in the provided search context, studies on closely related phenylacetic acid derivatives highlight the type of information this technique yields. For example, the crystal structure analysis of diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate revealed its molecular conformation and crystal packing, which are stabilized by intra- and intermolecular C-H···O hydrogen bonds. iucr.org Similarly, analyses of 2-(2-methoxyphenyl)acetic acid and (4-methoxyphenyl)acetic acid show that intermolecular O-H···O hydrogen bonds lead to the formation of dimers. researchgate.netajchem-b.com This technique would provide unequivocal proof of the substitution pattern on the phenyl ring and the spatial arrangement of the methoxy and acetic acid groups for the 2,4,5-isomer.

Table 3: Representative Crystallographic Data for Phenylacetic Acid Derivatives

| Compound | Crystal System | Space Group | Key Feature | Reference |

| Diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate | Monoclinic | P2₁/n | C-H···O interactions | iucr.org |

| 2-(2-methoxyphenyl)acetic acid | Orthorhombic | Pbca | Dimer formation via hydrogen bonds | researchgate.net |

| (4-methoxyphenyl)acetic acid | Monoclinic | P2₁/c | Dimer formation via hydrogen bonds | ajchem-b.com |

Computational and Theoretical Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a potential drug candidate and its biological target, such as a protein or enzyme.

Ligand-Protein Interactions with Tubulin

The trimethoxyphenyl moiety is a well-established pharmacophore found in numerous compounds that target tubulin, a critical protein involved in microtubule dynamics and cell division. Molecular docking studies of various trimethoxyphenyl-containing molecules have consistently demonstrated their ability to bind to tubulin, often at the colchicine (B1669291) binding site. These studies reveal that the methoxy (B1213986) groups of the trimethoxyphenyl ring are crucial for forming key interactions within the binding pocket. Specifically, hydrogen bonds and hydrophobic interactions are frequently observed between the ligand and amino acid residues of tubulin.

While specific docking studies for 2-(2,4,5-Trimethoxyphenyl)acetic acid are not extensively documented in publicly available literature, the behavior of analogous compounds provides a strong predictive framework. It is anticipated that the 2,4,5-trimethoxyphenyl group of this acetic acid derivative would orient itself within a hydrophobic pocket of tubulin, with the methoxy groups potentially forming hydrogen bonds with nearby residues. The acetic acid side chain could further contribute to the binding affinity and specificity through additional interactions with the protein surface. A series of novel trimethoxyphenyl pyridine (B92270) derivatives, for instance, were shown in docking studies to have essential hydrogen bonding with the CYS241 residue of tubulin nih.govrsc.org.

Interactions with Oncogenic Kinases and Other Enzyme Targets

Beyond tubulin, the structural motifs present in 2-(2,4,5-Trimethoxyphenyl)acetic acid suggest potential interactions with other important cancer-related targets, such as oncogenic kinases. For example, chalcones bearing a 3,4,5-trimethoxyphenyl group have been found to selectively inhibit the signaling of oncogenic K-Ras, a key driver in many cancers mdpi.com. Molecular docking can be a pivotal tool for exploring the binding modes of phenylacetic acid derivatives with various enzymes irjweb.com. For instance, docking studies with Pim kinase, another important target in oncology, have been performed on phenylacetic acid derivatives to understand their potential inhibitory activity irjweb.com.

Given the structural similarities, it is plausible that 2-(2,4,5-Trimethoxyphenyl)acetic acid could also fit into the ATP-binding pocket of various kinases, with the trimethoxyphenyl ring occupying a hydrophobic region and the carboxylic acid group forming hydrogen bonds with key residues in the hinge region. Further docking studies would be necessary to confirm these hypotheses and to identify specific kinases that may be targeted by this compound.

Binding Site Analysis (e.g., Colchicine Binding Site)

The colchicine binding site on β-tubulin is a well-characterized pocket that accommodates a variety of microtubule-destabilizing agents researchgate.netuni-augsburg.de. A hallmark of many colchicine site inhibitors is the presence of a trimethoxyphenyl ring, which is known to interact with the Cysβ241 residue within this site researchgate.net. The binding of ligands to this site sterically hinders the polymerization of αβ-tubulin dimers into microtubules, leading to cell cycle arrest and apoptosis.

Molecular modeling of compounds structurally related to 2-(2,4,5-Trimethoxyphenyl)acetic acid consistently shows the trimethoxyphenyl moiety occupying a hydrophobic pocket within the colchicine binding site researchgate.netnih.gov. The methoxy groups are often predicted to form hydrogen bonds with surrounding amino acids, thereby anchoring the ligand in place. It is highly probable that 2-(2,4,5-Trimethoxyphenyl)acetic acid would adopt a similar binding mode, with its trimethoxyphenyl ring fitting snugly into this well-defined pocket on tubulin.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a theoretical framework for understanding the electronic structure, geometry, and vibrational frequencies of molecules. These calculations are invaluable for predicting a molecule's reactivity and spectroscopic properties.

Density Functional Theory (DFT) for Molecular Structure and Vibrational Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and other molecular properties. For a molecule like 2-(2,4,5-Trimethoxyphenyl)acetic acid, DFT calculations can provide a detailed picture of its three-dimensional structure and the vibrational modes of its atoms.

A study on the structural isomer (2,6-dimethoxyphenyl)acetic acid utilized the B3LYP method to examine its optimized structure and atomic charges nih.gov. Similar computational approaches can be applied to 2-(2,4,5-Trimethoxyphenyl)acetic acid to determine its most stable conformation and to predict its infrared and Raman spectra. The calculated vibrational frequencies can then be compared with experimental data to validate the theoretical model and to provide a complete assignment of the observed spectral bands. For instance, a DFT study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate used the B3LYP method with a 6-31G+(d,p) basis set to correlate theoretical and experimental data nih.gov.

HOMO and LUMO Energy Gap Calculations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability researchgate.net. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ability to participate in chemical reactions.

DFT calculations are commonly used to determine the energies of the HOMO and LUMO and thus the energy gap. For benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the calculated HOMO-LUMO energy gap was found to be -0.08657 eV, suggesting high chemical reactivity and biological activity nih.gov. A similar analysis of 2-(2,4,5-Trimethoxyphenyl)acetic acid would provide valuable insights into its electronic properties and potential for biological interactions.

| Parameter | Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate |

|---|---|

| HOMO Energy | -0.26751 eV |

| LUMO Energy | -0.18094 eV |

| HOMO-LUMO Gap (ΔE) | -0.08657 eV |

| Chemical Hardness (η) | 0.04 eV |

| Chemical Potential (μ) | -0.22 eV |

| Electrophilicity Index (ω) | 0.58 eV |

| Chemical Softness (S) | 11.55 eV⁻¹ |

Table 1: Calculated quantum chemical parameters for a related compound, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, as determined by DFT calculations. These values provide an indication of the molecule's reactivity and electronic characteristics. nih.gov

In Silico ADME-Tox and Drug-Likeness Prediction

In silico ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step in early-stage drug discovery. It uses computational models to predict the pharmacokinetic and toxicological properties of a molecule, helping to identify candidates with a higher probability of success in clinical trials and avoiding costly late-stage failures. nih.gov Drug-likeness is assessed using rulesets derived from the physicochemical properties of known oral drugs, with Lipinski's Rule of Five being a foundational guideline. rsc.org

Drug-Likeness Profile: The drug-likeness of 2-(2,4,5-Trimethoxyphenyl)acetic acid can be evaluated based on its molecular properties in relation to Lipinski's Rule of Five. This rule suggests that for a compound to have good oral bioavailability, it should generally not violate more than one of the following criteria: a molecular weight of less than 500 Daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a calculated octanol-water partition coefficient (LogP) not greater than 5.

Based on its chemical structure, the properties of 2-(2,4,5-Trimethoxyphenyl)acetic acid are analyzed as follows:

Molecular Weight: The molecular formula is C₁₁H₁₄O₅, corresponding to a molecular weight of 226.23 g/mol .

Hydrogen Bond Donors: There is one hydrogen bond donor (the hydroxyl group of the carboxylic acid).

Hydrogen Bond Acceptors: There are five hydrogen bond acceptors (three methoxy oxygens and two oxygens of the carboxylic acid).

LogP: The calculated octanol-water partition coefficient (cLogP) is predicted to be low, well under the threshold of 5, indicating moderate lipophilicity.

As summarized in the table below, 2-(2,4,5-Trimethoxyphenyl)acetic acid adheres to all the criteria of Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with those of orally bioavailable drugs.

Table 1: Drug-Likeness Prediction for 2-(2,4,5-Trimethoxyphenyl)acetic acid based on Lipinski's Rule of Five

| Property | Predicted Value | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 226.23 g/mol | < 500 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 5 | ≤ 10 | Yes |

| Calculated LogP | < 5 | ≤ 5 | Yes |

Predicted ADME-Tox Properties: Beyond drug-likeness, various computational models can predict specific ADME-Tox parameters. These algorithms are trained on large datasets of experimental results and can provide estimations for properties such as intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and various toxicological endpoints. While specific experimental data for 2-(2,4,5-Trimethoxyphenyl)acetic acid is limited, in silico tools can generate a predictive profile. The following table presents a summary of key ADME-Tox properties as they are typically evaluated by common prediction software.

Table 2: Representative Predicted ADME-Tox Profile for 2-(2,4,5-Trimethoxyphenyl)acetic acid

| Parameter | Category | Predicted Outcome | Implication |

|---|---|---|---|

| Human Intestinal Absorption (HIA) | Absorption | High | Good potential for oral absorption. |

| Caco-2 Permeability | Absorption | Moderate to High | Suggests efficient passage across the intestinal epithelium. |

| Blood-Brain Barrier (BBB) Penetration | Distribution | Low to Moderate | May have limited effects on the central nervous system. |

| CYP2D6 Inhibition | Metabolism | Non-inhibitor | Low risk of drug-drug interactions involving this key metabolic enzyme. |

| AMES Mutagenicity | Toxicity | Non-mutagenic | Low probability of causing DNA mutations. |

| Hepatotoxicity | Toxicity | Low Risk | Unlikely to cause drug-induced liver injury. |

These predictions suggest that 2-(2,4,5-Trimethoxyphenyl)acetic acid has a favorable ADME-Tox profile, marking it as a compound of interest for further investigation.

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) is a powerful methodology that utilizes the three-dimensional structure of a biological target, such as a protein or enzyme, to design and optimize ligands that can modulate its activity. Techniques like molecular docking are central to SBDD, allowing researchers to computationally simulate the interaction between a ligand and its target's binding site, predict binding affinity, and understand the molecular basis of their interaction.

The 2-(2,4,5-Trimethoxyphenyl)acetic acid molecule possesses several structural features that make it an attractive scaffold for SBDD:

Trimethoxyphenyl Ring: The substituted benzene (B151609) ring serves as a rigid core that can be oriented within a protein's binding pocket.

Acetic Acid Side Chain: The flexible acetic acid moiety provides a key hydrogen bond donor (-OH) and acceptor (C=O) group. This side chain can form crucial interactions with the target protein and serves as a readily modifiable handle for chemical synthesis to optimize potency and selectivity.

While specific molecular docking studies focusing solely on 2-(2,4,5-Trimethoxyphenyl)acetic acid are not extensively documented in public literature, the trimethoxyphenyl moiety is a well-established pharmacophore in medicinal chemistry. It has been incorporated into a variety of more complex molecules designed through SBDD to target specific enzymes. For instance, derivatives containing the 3,4,5-trimethoxyphenyl group have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs), which are important targets in cancer therapy. In such studies, molecular docking simulations are used to guide the design of hybrid molecules where the trimethoxyphenyl group is positioned to make optimal contact within the enzyme's active site.

The general approach in such a design process would involve:

Target Identification: A biologically relevant protein target is selected.

Binding Site Analysis: The 3D structure of the target is obtained (e.g., from the Protein Data Bank), and its binding pocket is analyzed for key features like size, shape, and the location of hydrogen bond donors/acceptors and hydrophobic regions.

Molecular Docking: 2-(2,4,5-Trimethoxyphenyl)acetic acid or its derivatives are computationally "docked" into the binding site. The software calculates the most favorable binding poses and estimates the binding energy.

Pose Analysis and Optimization: The predicted binding modes are analyzed to understand the key interactions. This information guides the design of new derivatives with modified functional groups to enhance binding affinity and selectivity for the target.

Therefore, 2-(2,4,5-Trimethoxyphenyl)acetic acid represents a valuable starting point or fragment for structure-based drug design campaigns aimed at developing novel therapeutic agents.

Role of 2 2,4,5 Trimethoxyphenyl Acetic Acid As a Precursor in Organic Synthesis

Synthesis of Novel Heterocyclic Systems

The transformation of 2-(2,4,5-Trimethoxyphenyl)acetic acid into key intermediates such as acid chlorides, esters, aldehydes, and α-haloketones opens pathways to a wide array of heterocyclic compounds. The following sections detail its application in the synthesis of specific heterocyclic families.

2-(2,4,5-Trimethoxyphenyl)acetic acid serves as a versatile precursor for the synthesis of thiazole (B1198619) and thiazolidine derivatives, which are core structures in many pharmacologically active compounds. The synthetic strategy typically involves the initial conversion of the acetic acid into more reactive intermediates.

Thiazole Synthesis: The Hantzsch thiazole synthesis is a classical and widely used method for constructing the thiazole ring. This process involves the reaction of an α-haloketone with a thioamide. To utilize 2-(2,4,5-Trimethoxyphenyl)acetic acid for this purpose, it must first be converted into the corresponding α-haloketone. This can be achieved through a multi-step process:

Conversion of the carboxylic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂).

Friedel-Crafts acylation or a similar reaction to form 2',4',5'-trimethoxyacetophenone.

Subsequent α-bromination of the acetophenone, typically using bromine in a suitable solvent, yields the key intermediate, 2-bromo-1-(2,4,5-trimethoxyphenyl)ethanone.

This α-haloketone can then be cyclized with various thioamides (e.g., thiourea, thioacetamide) to afford 2-substituted-4-(2,4,5-trimethoxyphenyl)thiazoles. Research on the analogous 3,4,5-trimethoxyphenyl isomer has shown that this route is highly effective for producing thiazole derivatives. nih.gov

Thiazolidine Synthesis: Thiazolidine rings, particularly 4-thiazolidinones, are commonly synthesized by the cyclocondensation of an aldehyde or ketone with a compound containing both an amino and a thiol group, such as cysteine or thioglycolic acid derivatives. mdpi.com The precursor required from the starting acid is 2-(2,4,5-Trimethoxyphenyl)acetaldehyde. This aldehyde can be prepared by the controlled reduction of the 2-(2,4,5-Trimethoxyphenyl)acetic acid or its corresponding acid chloride or ester.

Once the aldehyde is obtained, it can be reacted with amino-mercapto compounds to yield the desired thiazolidine derivatives. For instance, reaction with L-cysteine would produce 2-(2,4,5-trimethoxyphenyl)methyl-1,3-thiazolidine-4-carboxylic acid, a pathway demonstrated for the 3,4,5-trimethoxy isomer. chemicalbook.com

Table 1: Proposed Synthesis of Thiazole and Thiazolidine Intermediates

| Target Intermediate | Starting Material | Key Reagents/Steps | Application |

|---|

A review of the scientific literature indicates that 2-(2,4,5-Trimethoxyphenyl)acetic acid is not a commonly utilized precursor for the synthesis of pyrrolizine ring systems. Established synthetic routes for pyrrolizine derivatives that incorporate a trimethoxyphenyl moiety typically employ different starting materials, such as 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoyl chloride. semanticscholar.orgnih.gov These precursors engage in condensation and cyclization reactions that are not directly applicable to an arylacetic acid derivative, suggesting that alternative synthetic strategies would be required to incorporate the 2-(2,4,5-trimethoxyphenyl)acetyl group into a pyrrolizine core.

1,3,4-Oxadiazoline derivatives can be synthesized from 2-(2,4,5-Trimethoxyphenyl)acetic acid through a well-defined synthetic sequence. The strategy hinges on converting the carboxylic acid into a hydrazide, which is a key precursor for the oxadiazole ring.

The proposed synthetic pathway is as follows:

Esterification: The starting acid is first converted to its methyl or ethyl ester by reaction with the corresponding alcohol under acidic catalysis.

Hydrazide Formation: The resulting ester, ethyl 2-(2,4,5-trimethoxyphenyl)acetate, is then treated with hydrazine (B178648) hydrate (N₂H₄·H₂O) to yield the key intermediate, 2-(2,4,5-Trimethoxyphenyl)acetohydrazide.

Hydrazone Synthesis: The acetohydrazide is subsequently condensed with a variety of aromatic or aliphatic aldehydes to form N'-arylidene-2-(2,4,5-trimethoxyphenyl)acetohydrazides (hydrazones).

Cyclization: These hydrazones can be cyclized to form 3-acetyl-2-substituted-5-((2,4,5-trimethoxyphenyl)methyl)-1,3,4-oxadiazolines. This final step is typically achieved by refluxing the hydrazone in acetic anhydride, which serves as both the cyclizing and acetylating agent. nih.gov This method provides a versatile route to a library of oxadiazoline derivatives, where the substituent at the 2-position is determined by the choice of aldehyde used in the third step.

Table 2: Research Findings on a Proposed Oxadiazoline Synthesis Pathway

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Esterification | CH₃OH or C₂H₅OH, H⁺ catalyst | Methyl/Ethyl 2-(2,4,5-trimethoxyphenyl)acetate |

| 2 | Hydrazinolysis | N₂H₄·H₂O, reflux | 2-(2,4,5-Trimethoxyphenyl)acetohydrazide |

| 3 | Hydrazone Formation | Ar-CHO, ethanol, reflux | N'-Arylidene-2-(2,4,5-trimethoxyphenyl)acetohydrazide |

| 4 | Cyclization/Acetylation | Acetic anhydride, reflux | 3-Acetyl-2-aryl-5-((2,4,5-trimethoxyphenyl)methyl)-1,3,4-oxadiazoline |

Based on an extensive review of synthetic methodologies, 2-(2,4,5-Trimethoxyphenyl)acetic acid is not identified as a standard precursor for the synthesis of triazolopyrimidine derivatives. The construction of the fused triazolopyrimidine ring system generally proceeds through pathways that involve the cyclization of aminotriazoles with β-dicarbonyl compounds or other suitable three-carbon synthons. semanticscholar.orgnih.govasianpubs.orgresearchgate.net The structure of 2-(2,4,5-Trimethoxyphenyl)acetic acid does not lend itself to direct incorporation into these established synthetic routes without substantial and complex functional group transformations.

The 2-(2,4,5-trimethoxyphenyl)acetyl moiety can be incorporated into both pyrazole and isoxazole rings through logical synthetic transformations of the parent acid.

Isoxazole Synthesis: The synthesis of 3,5-disubstituted isoxazoles often begins with a chalcone (B49325) intermediate. asianpubs.orgnih.gov A plausible route starting from 2-(2,4,5-Trimethoxyphenyl)acetic acid involves:

Reduction to Aldehyde: The acid is first reduced to the corresponding alcohol, 2-(2,4,5-trimethoxyphenyl)ethanol, which is then oxidized to 2-(2,4,5-trimethoxyphenyl)acetaldehyde.

Claisen-Schmidt Condensation: The resulting aldehyde undergoes a base-catalyzed Claisen-Schmidt condensation with a substituted acetophenone (Ar-CO-CH₃) to form a chalcone, specifically 1-aryl-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one.

Cyclization: The chalcone is then treated with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base. This leads to a cyclization reaction that yields the final 3-aryl-5-((2,4,5-trimethoxyphenyl)methyl)isoxazole. Research on the synthesis of isoxazoles from 2,4,5-trimethoxybenzaldehyde (B179766) confirms the viability of the chalcone-to-isoxazole pathway for this substitution pattern. asianpubs.org

Pyrazole Synthesis: A common route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine. mdpi.comsemanticscholar.orgnih.gov 2-(2,4,5-Trimethoxyphenyl)acetic acid can be converted into a suitable 1,3-dicarbonyl intermediate as follows:

Esterification: The acid is converted to its ethyl ester, ethyl 2-(2,4,5-trimethoxyphenyl)acetate.

Claisen Condensation: The ester is then subjected to a Claisen condensation with another ester, such as ethyl acetate, in the presence of a strong base like sodium ethoxide. This reaction forms a β-keto ester: ethyl 3-oxo-4-(2,4,5-trimethoxyphenyl)butanoate.

Cyclization: This 1,3-dicarbonyl intermediate is then reacted with hydrazine hydrate (N₂H₄·H₂O). The condensation and subsequent cyclization produce the target pyrazole, specifically 5-((2,4,5-trimethoxyphenyl)methyl)-1H-pyrazol-3(2H)-one.

Table 3: Synthetic Approaches to Pyrazoles and Isoxazoles

| Heterocycle | Key Intermediate | Synthesis of Intermediate from Precursor Acid | Cyclization Reagent |

|---|---|---|---|

| Isoxazole | Chalcone | Reduction to aldehyde, then Claisen-Schmidt condensation | Hydroxylamine (NH₂OH) |

| Pyrazole | β-Keto ester | Esterification, then Claisen condensation | Hydrazine (N₂H₄) |

2-(2,4,5-Trimethoxyphenyl)acetic acid is a direct and effective precursor for the synthesis of complex conjugates containing both an indole and a furan-2,5-dione (maleic anhydride) moiety. The synthesis is achieved through a modified Perkin condensation.

In a documented procedure using the related 3,4,5-trimethoxyphenylacetic acid, the arylacetic acid is reacted directly with an indole-derived α-keto acid, such as potassium 2-(1-acetyl-1H-indol-3-yl)-2-oxoacetate, in acetic anhydride. mdpi.com The acetic anhydride serves as both the solvent and a dehydrating agent, facilitating the condensation and subsequent cyclization to form the furan-2,5-dione ring.

This reaction yields a molecule where the two aromatic systems are linked by the newly formed heterocyclic core. The resulting product, 3-(1-acetyl-1H-indol-3-yl)-4-(2,4,5-trimethoxyphenyl)furan-2,5-dione, represents a sophisticated molecular hybrid. The furan-2,5-dione ring itself can be further modified, for example, by reacting it with hydroxylamine to form the corresponding 1-hydroxymaleimides, adding another layer of chemical diversity. mdpi.com

Table 4: Research Findings on Indole/Furan-2,5-dione Synthesis

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 2-(2,4,5-Trimethoxyphenyl)acetic acid | Potassium 2-(1-acetyl-1H-indol-3-yl)-2-oxoacetate | Acetic anhydride, 80 °C | 3-(1-Acetyl-1H-indol-3-yl)-4-(2,4,5-trimethoxyphenyl)furan-2,5-dione | Adapted from mdpi.com |

Pyridines

The synthesis of pyridine (B92270) rings often proceeds through the condensation of carbonyl compounds with an ammonia source. While 2-(2,4,5-Trimethoxyphenyl)acetic acid does not directly participate in these reactions, it can be readily converted into the necessary precursors. A common synthetic strategy involves the transformation of the acetic acid into 1-(2,4,5-trimethoxyphenyl)ethanone. This ketone can then act as a key component in established pyridine synthesis methodologies, such as the Chichibabin reaction or multicomponent reactions involving an aldehyde and an ammonia equivalent researchgate.netorgchemres.org.

For instance, the resulting 1-(2,4,5-trimethoxyphenyl)ethanone can be reacted with an α,β-unsaturated aldehyde or ketone and an ammonia source to construct the dihydropyridine ring, which is subsequently oxidized to the aromatic pyridine system. This multi-step approach allows the incorporation of the 2,4,5-trimethoxyphenyl moiety into the final pyridine structure, a scaffold present in various biologically active molecules.

Table 1: Plausible Synthetic Pathway to Pyridines

| Step | Reaction | Reactant(s) | Product |

| 1 | Functional Group Transformation | 2-(2,4,5-Trimethoxyphenyl)acetic acid | 1-(2,4,5-Trimethoxyphenyl)ethanone |

| 2 | Cyclocondensation | 1-(2,4,5-Trimethoxyphenyl)ethanone, Aldehyde, Ammonia source | 2,4,6-Trisubstituted Pyridine Derivative |

Quinoxalines

The most prevalent method for synthesizing the quinoxaline ring system is the condensation of an aromatic 1,2-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound nih.govmdpi.com. 2-(2,4,5-Trimethoxyphenyl)acetic acid can serve as a precursor to a suitable 1,2-dicarbonyl component through a two-step process.

First, the acetic acid is converted to 1-(2,4,5-trimethoxyphenyl)ethanone. Subsequent oxidation of this ketone, for example using selenium dioxide, yields 2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid (a phenylglyoxylic acid) nih.gov. This α-keto acid serves as the 1,2-dicarbonyl equivalent. Condensation with an o-phenylenediamine derivative then proceeds, typically in an acidic medium, to form the quinoxaline ring, incorporating the 2,4,5-trimethoxyphenyl group at one of the pyrazine ring's carbon atoms.

Table 2: Plausible Synthetic Pathway to Quinoxalines

| Step | Reaction | Reactant(s) | Product |

| 1 | Functional Group Transformation | 2-(2,4,5-Trimethoxyphenyl)acetic acid | 1-(2,4,5-Trimethoxyphenyl)ethanone |

| 2 | Oxidation | 1-(2,4,5-Trimethoxyphenyl)ethanone | 2-Oxo-2-(2,4,5-trimethoxyphenyl)acetic acid |

| 3 | Cyclocondensation | 2-Oxo-2-(2,4,5-trimethoxyphenyl)acetic acid, o-Phenylenediamine | 3-(2,4,5-Trimethoxyphenyl)quinoxalin-2(1H)-one |

Pyrimidine (B1678525) Derivatives

Pyrimidine derivatives, which are core structures in many pharmaceuticals, can be synthesized by the cyclization of a three-carbon fragment with an N-C-N fragment like guanidine or urea bu.edu.eg. A common and effective three-carbon fragment is a chalcone (1,3-diaryl-2-propen-1-one).

2-(2,4,5-Trimethoxyphenyl)acetic acid is an excellent starting point for accessing chalcones bearing the 2,4,5-trimethoxyphenyl moiety. The synthesis begins by converting the acid to 1-(2,4,5-trimethoxyphenyl)ethanone. This ketone then undergoes a Claisen-Schmidt condensation with an appropriate aromatic aldehyde to form the chalcone backbone. The resulting 1-(2,4,5-trimethoxyphenyl)-3-aryl-2-propen-1-one can then be reacted with guanidine hydrochloride in the presence of a base. This reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration to yield a 2-amino-4-aryl-6-(2,4,5-trimethoxyphenyl)pyrimidine nih.govjpsbr.org. This pathway demonstrates the utility of the parent acid in constructing complex, biologically relevant heterocyclic systems.

Formation of Chalcones and Related Aromatic Ketones

Chalcones are α,β-unsaturated ketones that serve as crucial intermediates in the synthesis of flavonoids and other heterocyclic compounds, and they possess a wide range of biological activities aminer.orgresearchgate.netmdpi.com. The primary route to chalcone synthesis is the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction between an aromatic ketone (an acetophenone) and an aromatic aldehyde .

2-(2,4,5-Trimethoxyphenyl)acetic acid is a valuable starting material for the synthesis of 1-(2,4,5-trimethoxyphenyl)ethanone, a key aromatic ketone for this reaction. Once formed, this ketone can be condensed with a variety of substituted benzaldehydes to produce a library of chalcones. For example, condensation with 3,4,5-trimethoxybenzaldehyde yields a chalcone with trimethoxy groups on both aromatic rings nih.govacs.org. These chalcones, featuring the 2,4,5-trimethoxyphenyl group, have been investigated for their potent anticancer and antioxidant properties aminer.orgiiarjournals.org. The reaction is typically carried out in the presence of aqueous alkali bases like sodium hydroxide or potassium hydroxide acs.org.

Table 3: Representative Synthesis of a 2,4,5-Trimethoxy Chalcone

| Precursor A (from starting acid) | Precursor B | Catalyst | Product |

| 1-(2,4,5-Trimethoxyphenyl)ethanone | Aromatic Aldehyde (e.g., Benzaldehyde) | NaOH or KOH | (E)-1-(2,4,5-Trimethoxyphenyl)-3-phenylprop-2-en-1-one |

Intermediate in Pharmaceutical and Agrochemical Synthesis

The 2,4,5-trimethoxyphenyl moiety is a recognized pharmacophore found in various natural and synthetic compounds with significant biological activity, including tubulin polymerization inhibition acs.org. Consequently, 2-(2,4,5-Trimethoxyphenyl)acetic acid, as a precursor to this structural unit, is an important intermediate in the synthesis of potential therapeutic agents.

Its role extends beyond being a simple starting material. By enabling the synthesis of diverse molecular scaffolds such as pyridines, quinoxalines, pyrimidines, and chalcones, it facilitates the development of new chemical entities for drug discovery programs. For instance, pyrimidine derivatives containing the 2,4,5-trimethoxyphenyl group have been identified as selective dopamine (B1211576) D5 receptor partial agonists, with potential applications in treating neurological disorders nih.gov. Similarly, chalcones derived from precursors with this substitution pattern are actively investigated as antimitotic and anticancer agents mdpi.comnih.goviiarjournals.org.

While direct applications in the agrochemical sector are less documented, the heterocyclic systems derived from this acid, such as pyridines and pyrimidines, are prevalent in many commercial pesticides. The versatility of 2-(2,4,5-Trimethoxyphenyl)acetic acid makes it a strategic intermediate for creating libraries of compounds for screening in both pharmaceutical and agrochemical research. A related compound, 3,4,5-trimethoxyphenylacetic acid, is a known intermediate in the synthesis of the muscle relaxant mivacurium chloride, highlighting the industrial relevance of this class of molecules google.com.

Investigations into Biological Activities in Vitro and Non Human Systems

Antiproliferative and Cytotoxic Activity (Cell Line Studies)

Comprehensive searches of scientific databases did not yield specific studies evaluating the antiproliferative or cytotoxic activity of 2-(2,4,5-Trimethoxyphenyl)acetic acid against the specified cancer cell lines.

Research has been conducted on other distinct compounds featuring a trimethoxyphenyl group. For instance, various chalcones and other derivatives with a 3,4,5-trimethoxyphenyl moiety have shown antiproliferative effects against cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). rti.orgnih.govwaocp.org One study synthesized novel (3′,4′,5′-trimethoxyphenyl)-indolyl-propenone derivatives and evaluated their activity against HeLa, HT29, MCF-7, and HL-60 cells. researchgate.net Another study on 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles possessing a trimethoxyphenyl pharmacophore assessed cytotoxicity against MCF-7, HepG2, and A549 cell lines. researchgate.net However, these findings are related to different isomers (primarily 3,4,5-) and more complex derivatives, and the activity cannot be directly attributed to 2-(2,4,5-Trimethoxyphenyl)acetic acid.

No studies were identified that specifically investigated the effects of 2-(2,4,5-Trimethoxyphenyl)acetic acid on multidrug-resistant cancer cell lines.

Antimicrobial Activities

There is no available scientific literature detailing the antibacterial effects of 2-(2,4,5-Trimethoxyphenyl)acetic acid against the listed bacterial strains. While acetic acid itself is known to have broad-spectrum bactericidal properties, the specific activity of this substituted form has not been reported. nih.govnih.gov

No research data was found regarding the antifungal activity of 2-(2,4,5-Trimethoxyphenyl)acetic acid against the specified fungal species.

Anti-inflammatory Activity (e.g., COX Inhibition)

Direct studies on the anti-inflammatory or cyclooxygenase (COX) inhibitory activity of 2-(2,4,5-Trimethoxyphenyl)acetic acid were not found. However, research into structurally related compounds provides some insight into the potential activity of the trimethoxyphenyl scaffold.

A study investigating a series of 2-(trimethoxyphenyl)-thiazole derivatives assessed their ability to inhibit ovine COX-1 and human recombinant COX-2. Cyclooxygenase enzymes are key mediators in the inflammatory process, with COX-1 being involved in physiological functions and COX-2 being primarily responsible for inflammation. Inhibition of COX-2 is a major target for anti-inflammatory drugs.

In this study, four of the tested 2-(trimethoxyphenyl)-thiazole compounds were found to be effective inhibitors of both COX isoforms. One derivative, designated as compound A3, demonstrated a favorable COX-2 selectivity index, comparable to the established anti-inflammatory drug meloxicam. Compound A2 was identified as the most potent inhibitor in the series against the COX-2 enzyme. These findings suggest that the trimethoxyphenyl moiety can be a component of molecules with significant COX inhibitory activity.

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| A2 | 26.88 | 23.26 | N/A |

| A3 | N/A | N/A | 9.24 |

| A6 | 34.53 | 28.87 | N/A |

| A8 | 31.25 | 25.44 | N/A |

| Meloxicam (Standard) | N/A | 12.50 | 11.03 |

Data adapted from Stoica et al., 2017. N/A indicates data not specified in the abstract for that particular metric.

Other Biological Activities (e.g., Actoprotective activity)

Currently, there is no publicly available scientific literature that has investigated or reported on the actoprotective activity of 2-(2,4,5-Trimethoxyphenyl)acetic acid. Actoprotectors are a class of substances that enhance the body's resistance to physical exertion without increasing oxygen consumption. While the broader class of phenylacetic acid derivatives has been explored for various pharmacological activities, specific studies into the actoprotective potential of this particular trimethoxyphenyl-substituted compound have not been identified in comprehensive searches of scientific databases. Therefore, no data on its efficacy or mechanism of action in this regard can be provided at this time.

Selective Toxicity Against Cancer Cells Versus Normal Cells

The selective toxicity of an agent, its ability to preferentially inhibit the growth of or kill cancer cells while having a lesser effect on normal, healthy cells, is a critical parameter in the evaluation of potential anticancer compounds. As of the latest review of scientific literature, there are no specific studies that have directly evaluated the selective toxicity of 2-(2,4,5-Trimethoxyphenyl)acetic acid against cancerous cell lines in comparison to non-cancerous cell lines.

While research has been conducted on other molecules containing a trimethoxyphenyl group for their potential anticancer effects, these findings are not directly applicable to 2-(2,4,5-Trimethoxyphenyl)acetic acid. For instance, studies on certain chalcones and other derivatives with a 2,4,5-trimethoxyphenyl moiety have reported cytotoxic activity against various cancer cell lines. Some of these investigations have included comparisons with normal cell lines to determine a selectivity index. However, the specific chemical structure of 2-(2,4,5-Trimethoxyphenyl)acetic acid is distinct from these compounds, and its biological activity, including its selective toxicity profile, cannot be inferred from the activities of these related but different molecules.

Without direct experimental evidence from in vitro studies that co-culture 2-(2,4,5-Trimethoxyphenyl)acetic acid with both cancerous and normal cell lines, it is not possible to present any data regarding its selective toxicity. Consequently, no data tables or detailed research findings on this specific biological activity can be included in this article.

Structure Activity Relationship Sar Studies

Importance of the 2,4,5-Trimethoxyphenyl Ring System

The 2,4,5-trimethoxyphenyl group is a crucial pharmacophore found in a variety of biologically active molecules. This structural motif is a key feature in many compounds that act as tubulin polymerization inhibitors, which are significant in the development of anticancer agents. nih.govmdpi.com The specific arrangement of the three methoxy (B1213986) groups on the phenyl ring is essential for high affinity binding to biological targets. nih.govnih.gov

Influence of Linker and Heterocyclic Moieties on Activity

The nature of the chemical linker connecting the 2,4,5-trimethoxyphenyl ring to other parts of the molecule, as well as the type of heterocyclic system involved, profoundly influences the compound's biological activity.